molecular formula C21H28N4O B11001073 N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11001073
M. Wt: 352.5 g/mol
InChI Key: MULKSWXLFKYUTD-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a pyrazole ring fused with a cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine intermediate can be synthesized through the hydrogenation of pyridine, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The pyrazole intermediate can be prepared through the cyclization of hydrazine with a diketone.

The final step involves the coupling of the piperidine and pyrazole intermediates under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives (ketones or carboxylic acids), reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to act as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function. Additionally, it may interact with other molecular targets involved in neuroprotection and anti-inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.

    Galantamine: Another compound that inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its complex structure, which allows for multiple points of interaction with molecular targets. This structural complexity may contribute to its potential as a multifunctional therapeutic agent, capable of modulating various biological pathways simultaneously.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a novel compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzylpiperidine moiety and a pyrazole ring fused with a cycloheptane system. The molecular formula is C18H26N4OC_{18}H_{26}N_{4}O, and its molecular weight is approximately 306.43 g/mol.

1. Anticholinesterase Activity

Recent studies have shown that compounds related to this structure exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. AChE inhibitors are commonly explored for their therapeutic potential in neurodegenerative diseases such as Alzheimer's. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against AChE .

2. Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, studies indicate that certain pyrazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific activity of this compound in this regard requires further elucidation.

3. Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may exhibit neuroprotective properties. Research indicates that benzylpiperidine derivatives can enhance neuronal survival and reduce apoptosis in cellular models .

The proposed mechanism of action for this compound involves:

  • Inhibition of AChE : By preventing the breakdown of acetylcholine in the synaptic cleft.
  • Modulation of Neurotransmitter Release : Potentially affecting dopamine and serotonin pathways due to the presence of the piperidine ring.

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function as measured by maze tests. Histopathological analysis revealed reduced neuronal loss compared to control groups .

Case Study 2: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory potential of this compound in lipopolysaccharide-induced inflammation in mice. Results showed a significant decrease in inflammatory markers (TNF-alpha and IL-6) following treatment with varying doses of the compound .

Comparative Table of Biological Activities

Activity Compound IC50/Effect Reference
Acetylcholinesterase InhibitionN-(1-benzylpiperidin-4-yl)-2,4,...Low micromolar range
Anti-inflammatoryPyrazole derivativesSignificant reduction
NeuroprotectiveBenzylpiperidine analogsEnhanced neuronal survival

Properties

Molecular Formula

C21H28N4O

Molecular Weight

352.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H28N4O/c26-21(20-18-9-5-2-6-10-19(18)23-24-20)22-17-11-13-25(14-12-17)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,22,26)(H,23,24)

InChI Key

MULKSWXLFKYUTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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